

# Spectroscopic Profile of 4-(3-Formylphenyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: **4-(3-Formylphenyl)phenol**

Cat. No.: **B112415**

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**Disclaimer:** This technical guide provides a detailed overview of the expected spectroscopic data for **4-(3-Formylphenyl)phenol**, also known as 3-(4-hydroxyphenyl)benzaldehyde. Due to the limited availability of complete, experimentally verified spectroscopic data for this specific compound in publicly accessible databases and literature as of the time of this writing, the data presented herein is a combination of predicted values and analysis based on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of **4-(3-Formylphenyl)phenol** and related structures.

## Introduction

**4-(3-Formylphenyl)phenol** is a biphenyl derivative containing both a hydroxyl and a formyl functional group. These functionalities impart the molecule with interesting chemical properties, making it a potential building block in organic synthesis, materials science, and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(3-Formylphenyl)phenol** and provides generalized experimental protocols for their acquisition.

## Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **4-(3-Formylphenyl)phenol** ( $C_{13}H_{10}O_2$ ), the predicted monoisotopic mass is 198.0681 g/mol. The following table summarizes the predicted

m/z values for various adducts that may be observed in electrospray ionization mass spectrometry (ESI-MS).

Adduct	Predicted m/z
$[M+H]^+$	199.0754
$[M+Na]^+$	221.0573
$[M+K]^+$	237.0312
$[M-H]^-$	197.0608
$[M+HCOO]^-$	243.0663

## Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-(3-Formylphenyl)phenol** is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the biphenyl system. The following table presents the expected chemical shifts, multiplicities, and coupling constants.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	-
Phenol (-OH)	5.0 - 6.0 (or broader)	Singlet (s), broad	-
Aromatic (H2')	~7.9	Singlet (s)	-
Aromatic (H4')	~7.7	Doublet (d)	~7-8
Aromatic (H6')	~7.8	Doublet (d)	~7-8
Aromatic (H5')	~7.5	Triplet (t)	~7-8
Aromatic (H2, H6)	~7.5	Doublet (d)	~8-9
Aromatic (H3, H5)	~6.9	Doublet (d)	~8-9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.

Carbon Assignment	Expected Chemical Shift (ppm)
Aldehyde (-CHO)	190 - 193
C1'	140 - 143
C3'	136 - 138
C4'	135 - 137
C1	155 - 158
C4	130 - 133
C2', C5', C6'	128 - 132
C2, C6	128 - 130
C3, C5	115 - 117

## Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (aldehyde)	1690 - 1715	Strong
C=C stretch (aromatic)	1450 - 1600	Medium
C-O stretch (phenol)	1180 - 1260	Strong
C-H bend (aromatic)	690 - 900	Strong

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-(3-Formylphenyl)phenol**.

## Synthesis (Illustrative Example: Suzuki Coupling)

A plausible synthetic route to **4-(3-Formylphenyl)phenol** is the Suzuki coupling reaction between 3-bromobenzaldehyde and 4-hydroxyphenylboronic acid.

- Reaction Setup: To an oven-dried flask, add 3-bromobenzaldehyde (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.), and a base such as  $\text{K}_2\text{CO}_3$  (2.0 eq.).
- Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and ethanol.
- Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-(3-Formylphenyl)phenol** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{acetone-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

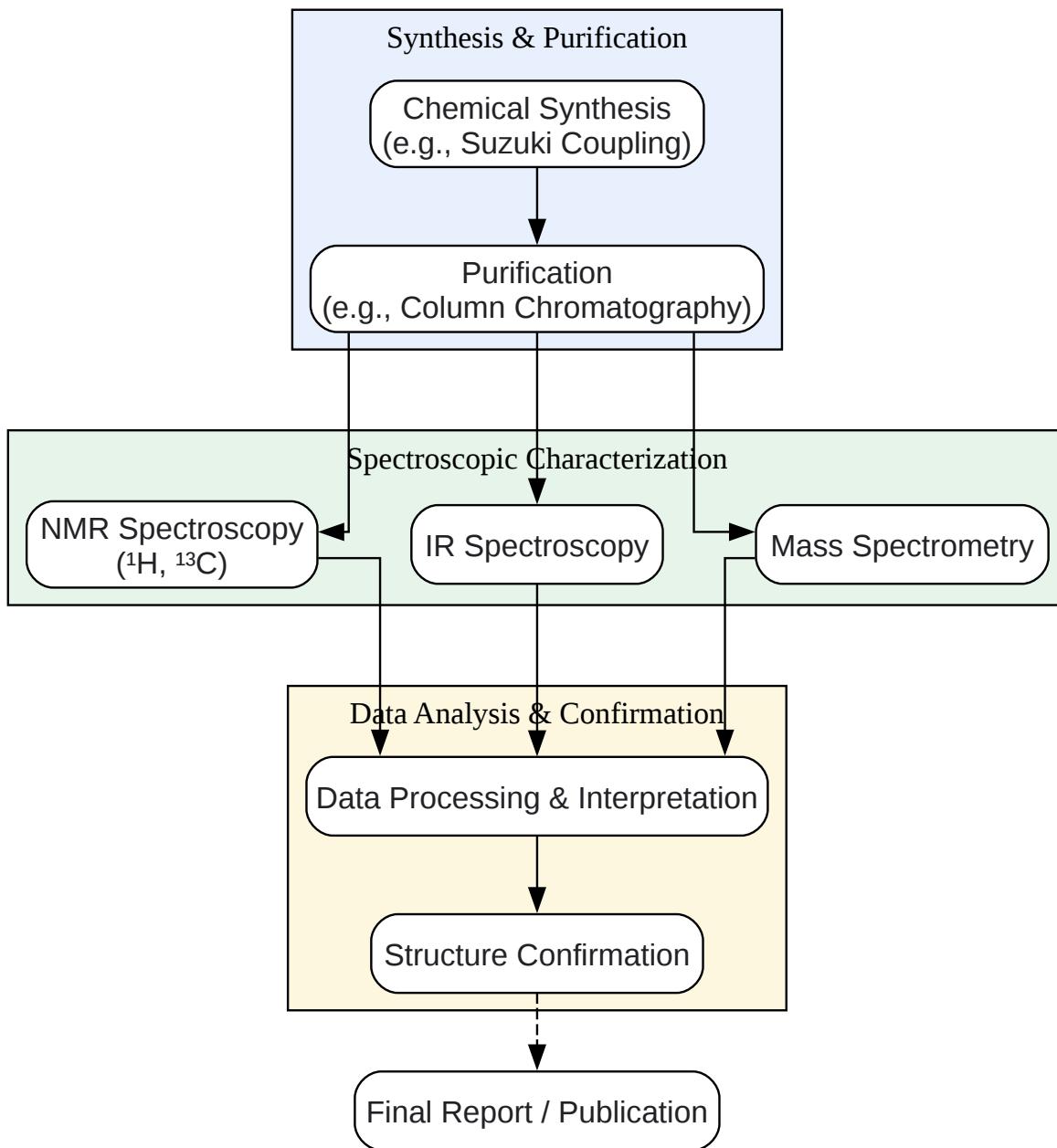
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI-MS, the analysis can be performed in both positive and negative ion modes to observe different adducts.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **4-(3-Formylphenyl)phenol**.



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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

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